2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of 4-methylbenzaldehyde with hydrazine hydrate, followed by cyclization with an appropriate diketone.
Formation of the thiazole ring: The pyrazole intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.
Acetamide formation: The final step involves the reaction of the thiazole intermediate with 4-ethoxyaniline and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or thiazoles.
Scientific Research Applications
2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methoxyphenyl)acetamide
- **2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-ethoxyphenyl)acetamide lies in its specific substitution pattern and the presence of the ethoxy group. This substitution can influence the compound’s physicochemical properties, such as solubility, stability, and bioavailability, making it distinct from its analogs.
Properties
Molecular Formula |
C30H30N4O3S |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-[2-[3,5-bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C30H30N4O3S/c1-4-37-24-15-13-23(14-16-24)31-28(35)18-27-29(36)32-30(38-27)34-26(22-11-7-20(3)8-12-22)17-25(33-34)21-9-5-19(2)6-10-21/h5-16,26-27H,4,17-18H2,1-3H3,(H,31,35) |
InChI Key |
FLCLEAFVYWEHHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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